
Dioleoyl phosphatidylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioleoyl phosphatidylcholine is a useful research compound. Its molecular formula is C44H84NO8P and its molecular weight is 786.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Drug Delivery Systems : DOPC is used in preparing curcumin-loaded nanoemulsions for drug delivery, demonstrating different lipolysis behaviors and therapeutic effects depending on the stabilizing phosphatidylcholine used (Zhang et al., 2020).
Membrane Fusion : Interaction of clathrin coat protein with DOPC vesicles at specific pH levels can result in vesicle fusion, which provides a model for protein-mediated fusion of lipid bilayers (Blumenthal et al., 1983).
Biophysical Properties of Lipid Bilayers : DOPC bilayers' response to alamethicin, a peptide, results in changes in membrane thickness and elasticity, offering insights into membrane-peptide interactions (Pabst et al., 2007).
Cell Biology Research : DOPC is used in the study of lipid dynamics in membranes, particularly in investigating the role of cholesterol in lipid segregation and mobility (Kahya et al., 2003).
Nutrition and Digestive System : Research on the role of DOPC in the absorption and transport of dietary fats in the gastrointestinal system has been conducted, highlighting its significance in dietary fat metabolism (Tso et al., 1981).
Gene Transfer and Therapeutics : DOPC is involved in enhancing gene transfer into cells, indicating its potential use in gene therapy and targeted drug delivery (Bandyopadhyay et al., 1998).
Chemical Analysis and Spectrometry : Studies on the fragmentation processes of DOPC provide essential insights for mass spectrometry analysis of phosphatidylcholines (Klein, 1971).
Immunology and Inflammation : DOPC has been shown to influence the production of superoxide in neutrophils, suggesting a potential modulatory role in immune responses (Yoshida & Mohsenin, 1991).
Safety and Biocompatibility : Preclinical studies have assessed the safety of DOPC-based nanoliposomal siRNA delivery systems, confirming their tolerability and potential for clinical applications (Wagner et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dioleoyl phosphatidylcholine involves the reaction of oleic acid with choline chloride to form oleoylcholine, which is then reacted with phosphatidic acid to form Dioleoyl phosphatidylcholine.", "Starting Materials": [ "Oleic acid", "Choline chloride", "Phosphatidic acid" ], "Reaction": [ "React oleic acid with choline chloride in the presence of a catalyst to form oleoylcholine", "React oleoylcholine with phosphatidic acid in the presence of a catalyst to form Dioleoyl phosphatidylcholine" ] } | |
CAS-Nummer |
52088-89-8 |
Molekularformel |
C44H84NO8P |
Molekulargewicht |
786.1 g/mol |
IUPAC-Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+ |
InChI-Schlüssel |
SNKAWJBJQDLSFF-DQPVQCHKSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B8004016.png)
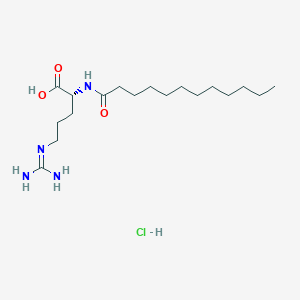

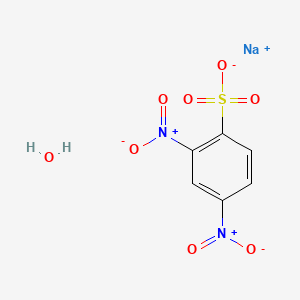
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)
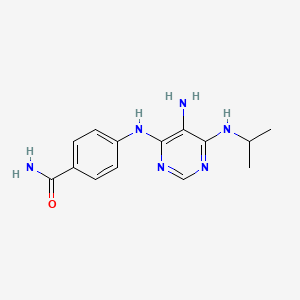
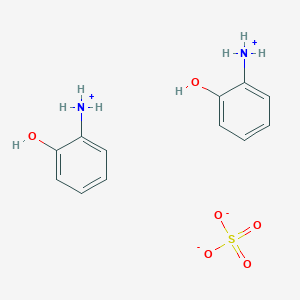

![2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8004074.png)
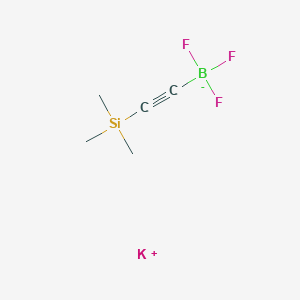

![(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8004090.png)
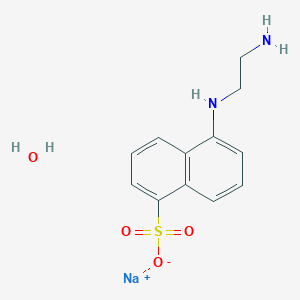
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B8004114.png)
